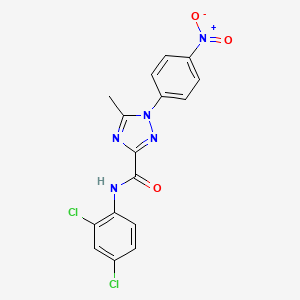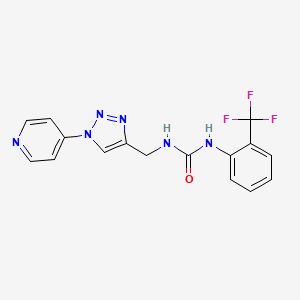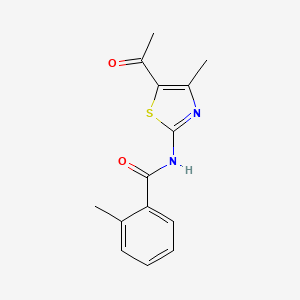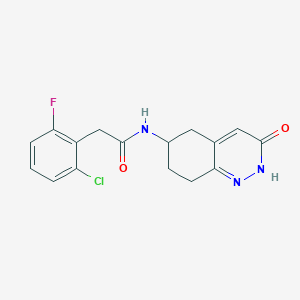![molecular formula C20H25N3O3S B2544406 (Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 617694-28-7](/img/structure/B2544406.png)
(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles . These compounds have been synthesized using various methods and have been the subject of several studies due to their potential applications .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazoles has been achieved through different methods. One such method involves the visible-light-mediated catalyst-free reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions . Another method involves the denitrogenative transannulation of pyridotriazoles with isothiocyanates using BF3·Et2O as a catalyst .Molecular Structure Analysis
The structure of the regioisomer has been confirmed explicitly by heteronuclear 2D-NMR [(1 H– 13 C) HMBC, (1 H– 13 C) HMQC] spectroscopic and X-ray crystallographic studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[3,2-b][1,2,4]triazoles include the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under visible light and aqueous conditions . Another reaction involves the denitrogenative transannulation of pyridotriazoles with isothiocyanates .Scientific Research Applications
Thiazolidinediones and Triazoles in Scientific Research
2,4-Thiazolidinediones as PTP 1B Inhibitors
Thiazolidinedione (TZD) scaffolds have been extensively studied for their potential in treating various ailments due to their role in insulin signaling pathways. Specifically, compounds bearing the TZD scaffold, similar to the structural framework of the requested compound, have shown potent activity as PTP 1B inhibitors, which are critical in managing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). These compounds' design and synthesis aim to explore their biological activity in enhancing insulin sensitivity (Verma, S., Yadav, Y. S., Thareja, S., 2019).
Triazoles and Their Biological Significance
The triazole ring, a part of the compound's structure, is significant in medicinal chemistry due to its presence in various synthetic derivatives evaluated for a broad spectrum of biological activities. Triazoles have been found to exhibit antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties, among others. The adaptability of the triazole ring makes it a cornerstone for developing future drugs with potent pharmacological activities (Verma, T., Sinha, M., Bansal, N., 2019).
Mechanism of Action
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves the condensation of 3-methoxy-4-(octyloxy)benzaldehyde with thiosemicarbazide, followed by cyclization with 2-bromoacetyl bromide and subsequent reaction with potassium ethoxide to form the final product.", "Starting Materials": [ "3-methoxy-4-(octyloxy)benzaldehyde", "thiosemicarbazide", "2-bromoacetyl bromide", "potassium ethoxide" ], "Reaction": [ "Condensation of 3-methoxy-4-(octyloxy)benzaldehyde with thiosemicarbazide in ethanol to form the corresponding thiosemicarbazone.", "Cyclization of the thiosemicarbazone with 2-bromoacetyl bromide in ethanol to form the thiazole ring.", "Reaction of the thiazole intermediate with potassium ethoxide in ethanol to form the final product, (Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one." ] } | |
CAS No. |
617694-28-7 |
Molecular Formula |
C20H25N3O3S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(5E)-5-[(3-methoxy-4-octoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H25N3O3S/c1-3-4-5-6-7-8-11-26-16-10-9-15(12-17(16)25-2)13-18-19(24)23-20(27-18)21-14-22-23/h9-10,12-14H,3-8,11H2,1-2H3/b18-13+ |
InChI Key |
YGJHKFSHYOLZEQ-QGOAFFKASA-N |
Isomeric SMILES |
CCCCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC=N3)S2)OC |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2)OC |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2544323.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544324.png)
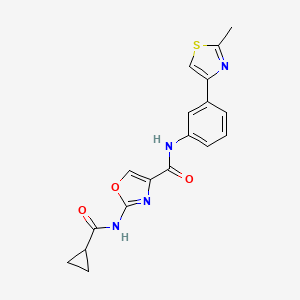
![N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide](/img/structure/B2544329.png)
![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide](/img/structure/B2544331.png)

![N'-cyclohexyl-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2544333.png)
